molecular formula C25H30N6O4 B2406380 Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate CAS No. 899414-90-5

Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate

Cat. No.: B2406380
CAS No.: 899414-90-5
M. Wt: 478.553
InChI Key: ZBFYTMDMNUGLJX-UHFFFAOYSA-N
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Description

Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purino[7,8-a]imidazole core, a piperidine moiety, and an ethyl benzoate group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate involves multiple steps, typically starting with the preparation of the purino[7,8-a]imidazole core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 4,7-dimethyl-1,3-dioxo compounds and 2-(2-piperidin-1-ylethyl) derivatives. The final step involves the esterification of the benzoate group using ethyl alcohol under acidic conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving purine metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate involves its interaction with specific molecular targets and pathways. The purine core of the compound allows it to interact with enzymes involved in purine metabolism, potentially inhibiting their activity. Additionally, the piperidine moiety may facilitate binding to certain receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate can be compared with other purine derivatives such as:

    Caffeine: A well-known stimulant with a similar purine core but different substituents.

    Theophylline: Used in the treatment of respiratory diseases, also containing a purine core.

    Allopurinol: A medication used to treat gout, which inhibits purine metabolism enzymes.

The uniqueness of this compound lies in its specific structure, which combines a purine core with a piperidine moiety and an ethyl benzoate group, potentially leading to distinct biological activities.

Properties

IUPAC Name

ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O4/c1-4-35-23(33)18-8-10-19(11-9-18)31-17(2)16-30-20-21(26-24(30)31)27(3)25(34)29(22(20)32)15-14-28-12-6-5-7-13-28/h8-11,16H,4-7,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFYTMDMNUGLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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